![molecular formula C18H13F6N3O2 B2776726 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole CAS No. 400079-89-2](/img/structure/B2776726.png)
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives” is a series of new derivatives synthesized through a multistep reaction sequence . These compounds have been investigated for their anti-cancer and anti-diabetic properties .
Synthesis Analysis
The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases . Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The structures of the newly synthesized compounds were elucidated by spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation of aldehydes and acetophenones with acid hydrazide to form Schiff’s bases, followed by cyclization to yield 1,3,4-oxadiazole derivatives .Applications De Recherche Scientifique
Synthesis Methods
- Efficient Routes for Synthesis : Novel bis(triazolo[3,4-b][1,3,4]thiadiazines) and bis(triazolothiadiazine) compounds, which could potentially include 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole, are synthesized through various pathways. One method involves the preparation of bis(s-triazole) followed by reaction with phenacyl bromide in a refluxing EtOH/DMF mixture containing piperidine (Sarhan, Badawy, & Elwahy, 2014).
Chemical Transformations
Oxidation Processes : Phenylglyoxal bis(acetylhydrazone), a compound related to triazoles, can be oxidized to form phenyl-1,2,3-triazoles, indicating potential chemical transformations for similar triazole compounds (Khadem, Shaban, & Nassr, 1970).
Ligand Formation and Complexation : Studies on 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands show that they form complexes with metals, hinting at potential applications in coordination chemistry for similar triazole derivatives (Stucky et al., 2008).
Biological and Medicinal Chemistry
Antimicrobial Applications : Novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues demonstrate significant antimicrobial activity, suggesting possible applications in the development of new antimicrobial agents (Jha & Atchuta Ramarao, 2017).
Charge and Electron-Withdrawing Studies : Triazolyl derivatives, like bis(1H-1-phenyl-1,2,4-triazol-5-yl)methane, have been synthesized and analyzed for their pi electron-withdrawing power, which is crucial in understanding their reactivity and potential in medicinal chemistry (Abbotto, Bradamante, Facchetti, & Pagani, 1999).
Materials Science and Polymer Chemistry
Electronic Materials : Studies on luminescent copoly(aryl ether)s with new electron‐transporting bis(3‐(trifluoromethyl)phenyl)‐1,3,4‐oxadiazole or bis(3‐(trifluoromethyl)phenyl)‐4‐(4‐hexyloxyphenyl)‐4H‐1,2,4‐triazole segments show potential applications in electronic materials due to enhanced electron affinity (Chen & Chen, 2004).
Polymer Synthesis : Novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units have been synthesized using a "click" chemistry approach, indicating potential applications in polymer science for triazole derivatives (Rahmani & Shafiei zadeh Mahani, 2015).
Catalytic Studies : Triazole-based bis- and tris-phosphines have been synthesized and shown to be effective in catalytic studies, suggesting potential use in catalysis and chemical synthesis (Radhakrishna et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of this compound are enzymes involved in glucose metabolism, specifically α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.
Mode of Action
The compound interacts with these enzymes, inhibiting their activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the amount of glucose that is absorbed into the bloodstream .
Biochemical Pathways
By inhibiting α-amylase and α-glucosidase, the compound affects the carbohydrate digestion pathway . The downstream effect of this is a reduction in postprandial hyperglycemia, which is a high blood sugar level following a meal .
Pharmacokinetics
It is noted that most of the synthesized compounds followLipinski’s rule of 5 , which suggests good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in blood glucose levels . In vitro studies indicate that some derivatives of the compound had better activity among the synthesized compounds . In vivo studies indicate that these compounds could lower glucose levels in Drosophila, but with a 17–30% reduced capacity than acarbose .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing their function and activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It can also influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O2/c19-17(20,21)9-28-13-6-7-15(29-10-18(22,23)24)14(8-13)16-25-11-26-27(16)12-4-2-1-3-5-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBHHDFVFKOEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)
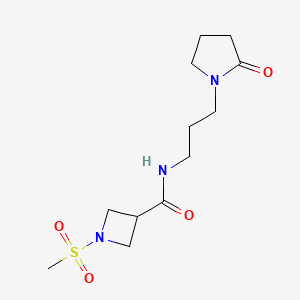
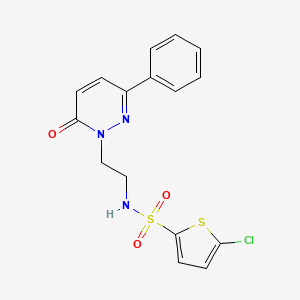
![ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2776649.png)

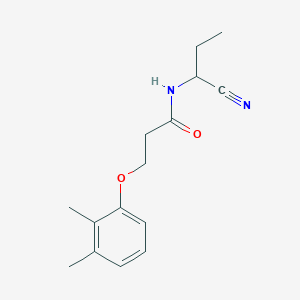
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2776653.png)
![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)
![3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776656.png)
![8-chloro-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2776659.png)
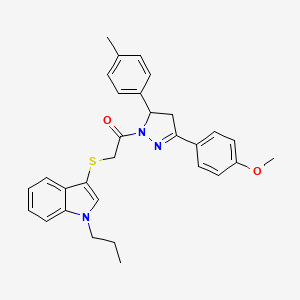
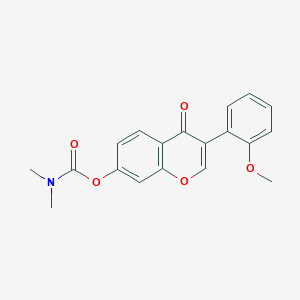
![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)
![(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2776666.png)